Meparfynol carbamate
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Overview
Description
Meparfynol carbamate: is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . It is also known by its systematic name 3-methylpent-1-yn-3-yl carbamate . This compound is a derivative of methylpentynol, which has hypnotic, sedative, and anticonvulsant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Meparfynol carbamate can be synthesized from 3-methyl-1-pentyn-3-ol and trichloroacetic acid in the presence of potassium cyanate (KOCN) . The reaction must be conducted under anhydrous conditions and in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of carbamates often involves the reaction of alkyl isocyanates with alcohols . Another method includes the reaction of carbonylimidazolide with a nucleophile in water, which provides an efficient and general method for the preparation of carbamates without an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions: Meparfynol carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are commonly used.
Major Products Formed: The major products formed from these reactions include various carbamate derivatives, alcohols, and amines .
Scientific Research Applications
Chemistry: Meparfynol carbamate is used as a building block in the synthesis of other chemical compounds, such as phthalofyne and anansiol .
Biology and Medicine: In biological research, carbamates are studied for their potential as acetylcholinesterase inhibitors , which can be used in the treatment of neurodegenerative disorders like Alzheimer’s disease .
Industry: Carbamates are used in the production of polyurethanes and as pesticides due to their ability to inhibit acetylcholinesterase .
Mechanism of Action
The mechanism of action of meparfynol carbamate involves its interaction with the acetylcholinesterase enzyme . By inhibiting this enzyme, it prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine and excessive stimulation of cholinergic pathways . This mechanism is similar to other carbamate compounds used as insecticides and in medical treatments .
Comparison with Similar Compounds
Methylpentynol: A tertiary pentynol with hypnotic and sedative effects.
Meprobamate: An anxiolytic drug used for the short-term management of anxiety.
Uniqueness: Meparfynol carbamate is unique due to its specific structure and its ability to act as an acetylcholinesterase inhibitor, making it useful in both medical and industrial applications .
Properties
CAS No. |
302-66-9 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-methylpent-1-yn-3-yl carbamate |
InChI |
InChI=1S/C7H11NO2/c1-4-7(3,5-2)10-6(8)9/h1H,5H2,2-3H3,(H2,8,9) |
InChI Key |
GXCDLJXPZVCHBX-UHFFFAOYSA-N |
SMILES |
CCC(C)(C#C)OC(=O)N |
Canonical SMILES |
CCC(C)(C#C)OC(=O)N |
302-66-9 | |
Synonyms |
methylpentynol carbamate |
Origin of Product |
United States |
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